molecular formula C14H15N3 B14301713 4-[1-(1H-Imidazol-1-yl)-2-methylpropyl]benzonitrile CAS No. 112808-94-3

4-[1-(1H-Imidazol-1-yl)-2-methylpropyl]benzonitrile

Cat. No.: B14301713
CAS No.: 112808-94-3
M. Wt: 225.29 g/mol
InChI Key: YBYMXQRTZLBHHN-UHFFFAOYSA-N
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Description

4-[1-(1H-Imidazol-1-yl)-2-methylpropyl]benzonitrile is a chemical compound that features an imidazole ring attached to a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(1H-Imidazol-1-yl)-2-methylpropyl]benzonitrile typically involves the condensation of 4-cyanobenzyl chloride with 1-(1H-imidazol-1-yl)-2-methylpropylamine. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-[1-(1H-Imidazol-1-yl)-2-methylpropyl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzonitrile moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized imidazole derivatives.

    Reduction: Corresponding amines.

    Substitution: Substituted benzonitrile derivatives.

Scientific Research Applications

4-[1-(1H-Imidazol-1-yl)-2-methylpropyl]benzonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of antifungal and antibacterial agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[1-(1H-Imidazol-1-yl)-2-methylpropyl]benzonitrile involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition. The nitrile group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(1H-Imidazol-1-yl)phenyl]ethan-1-one
  • 4-(1H-Imidazol-1-yl)phenol
  • 1-(1H-Imidazol-1-yl)-2-methylpropylamine

Uniqueness

4-[1-(1H-Imidazol-1-yl)-2-methylpropyl]benzonitrile is unique due to the presence of both an imidazole ring and a benzonitrile moiety, which confer distinct chemical and biological properties

Properties

112808-94-3

Molecular Formula

C14H15N3

Molecular Weight

225.29 g/mol

IUPAC Name

4-(1-imidazol-1-yl-2-methylpropyl)benzonitrile

InChI

InChI=1S/C14H15N3/c1-11(2)14(17-8-7-16-10-17)13-5-3-12(9-15)4-6-13/h3-8,10-11,14H,1-2H3

InChI Key

YBYMXQRTZLBHHN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)C#N)N2C=CN=C2

Origin of Product

United States

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